molecular formula C16H18O4 B12811265 3-Methyl-5-(2,3,4-trimethoxyphenyl)phenol CAS No. 7469-41-2

3-Methyl-5-(2,3,4-trimethoxyphenyl)phenol

Katalognummer: B12811265
CAS-Nummer: 7469-41-2
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: LAYLZUCWAKHAON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-(2,3,4-trimethoxyphenyl)phenol is a chemical compound that features a phenol group substituted with a methyl group and a trimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,3,4-trimethoxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and 2,3,4-trimethoxybenzaldehyde.

    Condensation Reaction: A condensation reaction between 3-methylphenol and 2,3,4-trimethoxybenzaldehyde is carried out in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(2,3,4-trimethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(2,3,4-trimethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways:

Eigenschaften

CAS-Nummer

7469-41-2

Molekularformel

C16H18O4

Molekulargewicht

274.31 g/mol

IUPAC-Name

3-methyl-5-(2,3,4-trimethoxyphenyl)phenol

InChI

InChI=1S/C16H18O4/c1-10-7-11(9-12(17)8-10)13-5-6-14(18-2)16(20-4)15(13)19-3/h5-9,17H,1-4H3

InChI-Schlüssel

LAYLZUCWAKHAON-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)O)C2=C(C(=C(C=C2)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.